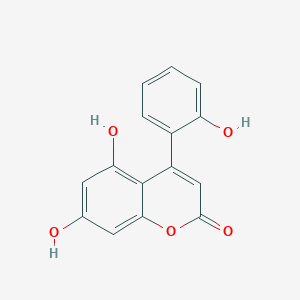
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of 5,7-dihydroxy-4-methyl coumarin with aromatic aldehydes and dialkyl acetylenedicarboxylate in the presence of sodium carbonate . This one-pot, multi-component reaction is carried out under mild conditions and yields the desired product efficiently.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial, anticancer, and anti-inflammatory agent . Its antioxidant properties make it valuable in the food and cosmetic industries as well .
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as CYP3A4 and CYP2C9, which are involved in drug metabolism . Additionally, it has been shown to interact with the GABA_A receptor as a negative allosteric modulator, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one apart is its biflavonoid structure, which enhances its antioxidant and therapeutic properties. Its ability to inhibit multiple enzymes and interact with various molecular targets makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
114590-62-4 |
|---|---|
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
5,7-dihydroxy-4-(2-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-12(18)15-10(7-14(19)20-13(15)6-8)9-3-1-2-4-11(9)17/h1-7,16-18H |
Clé InChI |
STTFUJUCFPJSOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















